

Application Notes and Protocols for Radiolabeling PNT2001 with Actinium-225

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Compound of Interest

Compound Name: PNT2001

Cat. No.: B15602923

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Introduction

Targeted alpha therapy (TAT) is a rapidly advancing modality in cancer treatment, utilizing alpha-emitting radionuclides to deliver highly potent and localized cytotoxic radiation to tumor cells.[1] Actinium-225 (^{225}Ac) is a particularly promising radionuclide for TAT due to its high linear energy transfer and a decay chain that releases four high-energy alpha particles, maximizing therapeutic impact.[1] **PNT2001** is a next-generation, prostate-specific membrane antigen (PSMA)-targeted radioligand therapy developed by POINT Biopharma, now part of Eli Lilly and Co.[2][3] The ligand, PSMA-62, is optimized for use with ^{225}Ac and has shown promise in preclinical studies.[4][5]

Preclinical models of ^{225}Ac -**PNT2001** have demonstrated increased internalization by tumor cells compared to first-generation ligands.[5] They have also shown more precise tumor targeting in vivo, characterized by high tumor retention, rapid renal clearance, and decreased kidney uptake.[5] These characteristics lead to a promising safety profile and compelling therapeutic activity, including the suppression of tumor growth and metastases in murine models.[5][6] ^{225}Ac -**PNT2001**, also known as LY4181530, is currently being evaluated in Phase I/II clinical trials for the treatment of metastatic castration-resistant prostate cancer (mCRPC) and oligometastatic hormone-sensitive prostate cancer (OmHSPC) (NCT06229366).[7][8]

This document provides a representative protocol for the radiolabeling of a **PNT2001**-like PSMA ligand with Actinium-225.

Disclaimer: The following protocol is a representative method based on established procedures for radiolabeling PSMA ligands with Actinium-225. The exact, proprietary radiolabeling protocol for **PNT2001** has not been publicly disclosed. This information is intended for research and informational purposes only.

Quantitative Data Summary

The following tables summarize key quantitative data related to Actinium-225 and the **PNT2001** ligand based on available preclinical data and general knowledge.

Table 1: Properties of ^{225}Ac and **PNT2001** Ligand

| Parameter | Value/Description | Reference |
|-------------------------------|--|-----------|
| Radionuclide | Actinium-225 (^{225}Ac) | [1] |
| Half-life | 9.92 days | [1] |
| Emissions | Alpha (α) particles (4 per decay chain), Beta (β) particles, Gamma (γ) photons | [1] |
| Alpha Energy Range | 5.8 to 8.4 MeV | [9] |
| Tissue Penetration | 47 - 85 μm | [9] |
| Targeting Ligand | PNT2001 (PSMA-62) | [4] |
| Target | Prostate-Specific Membrane Antigen (PSMA) | [2][9] |
| Chelator | While not explicitly stated for PNT2001, DOTA and macropa are common for ^{225}Ac . [1] Macropa-derived chelators allow for mild labeling conditions (room temperature). [1][10] | N/A |
| Affinity (IC_{50}) | 3.1 nM (for the PNT2001 ligand) | [6] |

Table 2: Preclinical Biodistribution and Efficacy of ^{225}Ac -PNT2001

| Parameter | Result | Model System | Reference |
|--|---|--------------------------------|-----------|
| Tumor Retention (^{177}Lu -PNT2001) | 13.03 %ID/g at 24h | LNCaP mice | [6] |
| Kidney Uptake (^{177}Lu -PNT2001) | 14.45 %ID/g at 24h | LNCaP mice | [6] |
| Tumor/Kidney Ratio (^{177}Lu -PNT2001) | 0.902 | LNCaP mice | [6] |
| In Vivo Efficacy (^{225}Ac -PNT2001) | Dose-dependent tumor regression | LNCaP xenografts | [6] |
| Survival | 5 of 6 mice achieved >100 days survival | LNCaP xenografts (40 kBq dose) | [6] |

Experimental Protocols

Representative Radiolabeling Protocol for ^{225}Ac -PSMA-62

This protocol describes a representative method for labeling a PSMA-62 ligand, likely conjugated with a chelator such as DOTA or a macropa derivative, with Actinium-225.

Materials and Reagents:

- **PNT2001** (PSMA-62) precursor
- Actinium-225 (^{225}Ac) in dilute HCl
- Sodium Ascorbate Buffer (0.5 M, pH 5.5)
- Sterile, pyrogen-free water for injection
- DTPA solution (50 mM)
- Sterile 0.9% Sodium Chloride for injection

- Metal-free reaction vials and pipette tips

Equipment:

- Calibrated dose calibrator
- Heating block or water bath capable of 90-95°C (if using a DOTA-based chelator)
- Vortex mixer
- pH meter or pH strips
- Radio-TLC scanner
- Radio-HPLC system with a gamma detector
- Lead-shielded fume hood

Procedure:

- Preparation:
 - In a lead-shielded fume hood, allow all reagents to reach room temperature.
 - Prepare a solution of the **PNT2001** precursor at a concentration of 1 µg/µL in sterile water.
 - In a sterile, pyrogen-free reaction vial, add 100 µL of Sodium Ascorbate Buffer.
- Radiolabeling Reaction:
 - Carefully transfer a predetermined activity of ^{225}Ac (e.g., 1-10 mCi) to the reaction vial containing the buffer.
 - Add the **PNT2001** precursor solution to the vial. A typical molar ratio of ligand to radionuclide is investigated to optimize labeling, but a starting point could be 10-30 nmol of ligand per mCi of ^{225}Ac .[\[11\]](#)
 - Gently vortex the reaction mixture.

- If using a DOTA-based chelator: Incubate the reaction vial at 90-95°C for 25-30 minutes.
[\[11\]](#)
- If using a macropa-based chelator: Incubate at room temperature or 37°C for 15-30 minutes.[\[12\]](#)
- After incubation, allow the vial to cool to room temperature.
- Final Formulation:
 - The final product may be diluted with sterile 0.9% Sodium Chloride for injection to the desired final activity concentration.

Quality Control Procedures

Quality control is essential to ensure the purity and safety of the radiopharmaceutical.[\[13\]](#)

1. Radiochemical Purity (RCP) by Instant Thin-Layer Chromatography (iTLC)

- Stationary Phase: iTLC-SG strips.
- Mobile Phase: 50 mM DTPA solution.
- Procedure:
 - Spot 1-2 µL of the final product onto the origin of an iTLC strip.
 - Develop the chromatogram in a chamber containing the DTPA mobile phase.
 - In this system, free ^{225}Ac will migrate with the solvent front ($R_f = 1.0$), while the labeled ^{225}Ac -**PNT2001** remains at the origin ($R_f = 0$).
 - Scan the strip using a radio-TLC scanner to determine the percentage of activity at the origin versus the solvent front.
- Acceptance Criteria: Radiochemical Purity $\geq 95\%$.[\[14\]](#)

2. Radiochemical Purity by High-Performance Liquid Chromatography (HPLC)

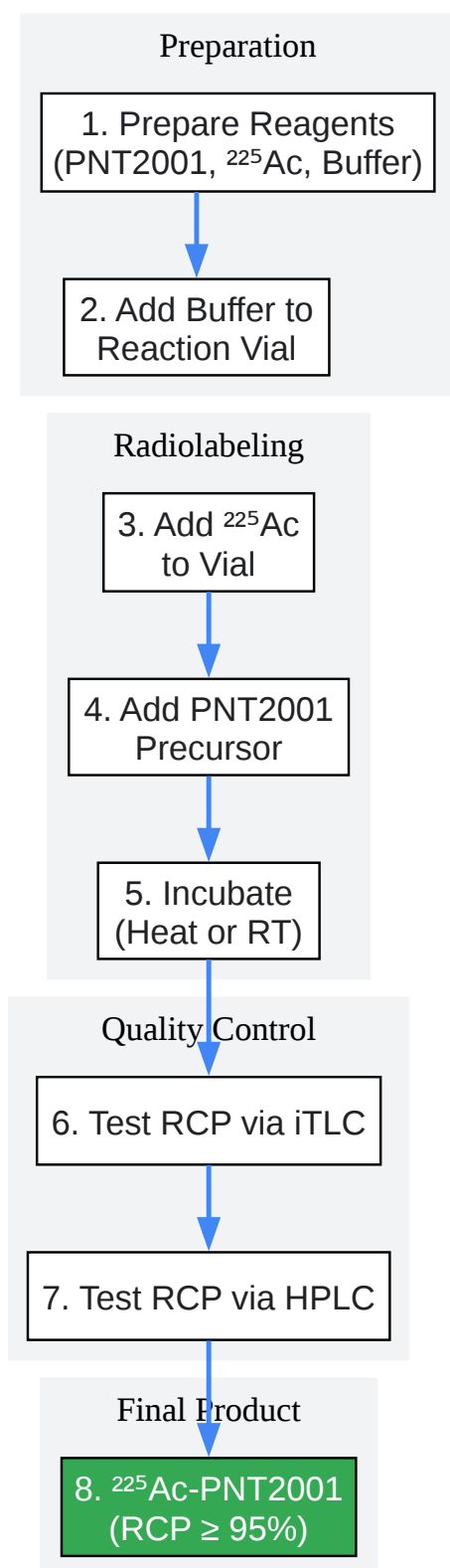
- Column: C18 reverse-phase column.
- Mobile Phase: A gradient system of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
- Detector: UV detector and a series gamma detector.
- Procedure:
 - Inject a small aliquot of the final product into the HPLC system.
 - Elute using a suitable gradient to separate the labeled product from any impurities and free ^{225}Ac .
 - The retention time of ^{225}Ac -**PNT2001** should be compared to a non-radioactive standard.
 - Integrate the peaks from the gamma detector to calculate the radiochemical purity.
- Acceptance Criteria: Radiochemical Purity $\geq 95\%$.

Table 3: Representative Quality Control Specifications

| Test | Method | Specification |
|----------------------|------------------------|-------------------------------|
| Appearance | Visual Inspection | Clear, colorless solution |
| pH | pH meter or strip | 5.0 - 6.5 |
| Radionuclidic Purity | Gamma Spectroscopy | $\geq 99\%$ ^{225}Ac |
| Radiochemical Purity | iTLC and/or radio-HPLC | $\geq 95\%$ |
| Sterility | USP <71> | Sterile |
| Bacterial Endotoxins | USP <85> | As per regulatory limits |

Visualizations

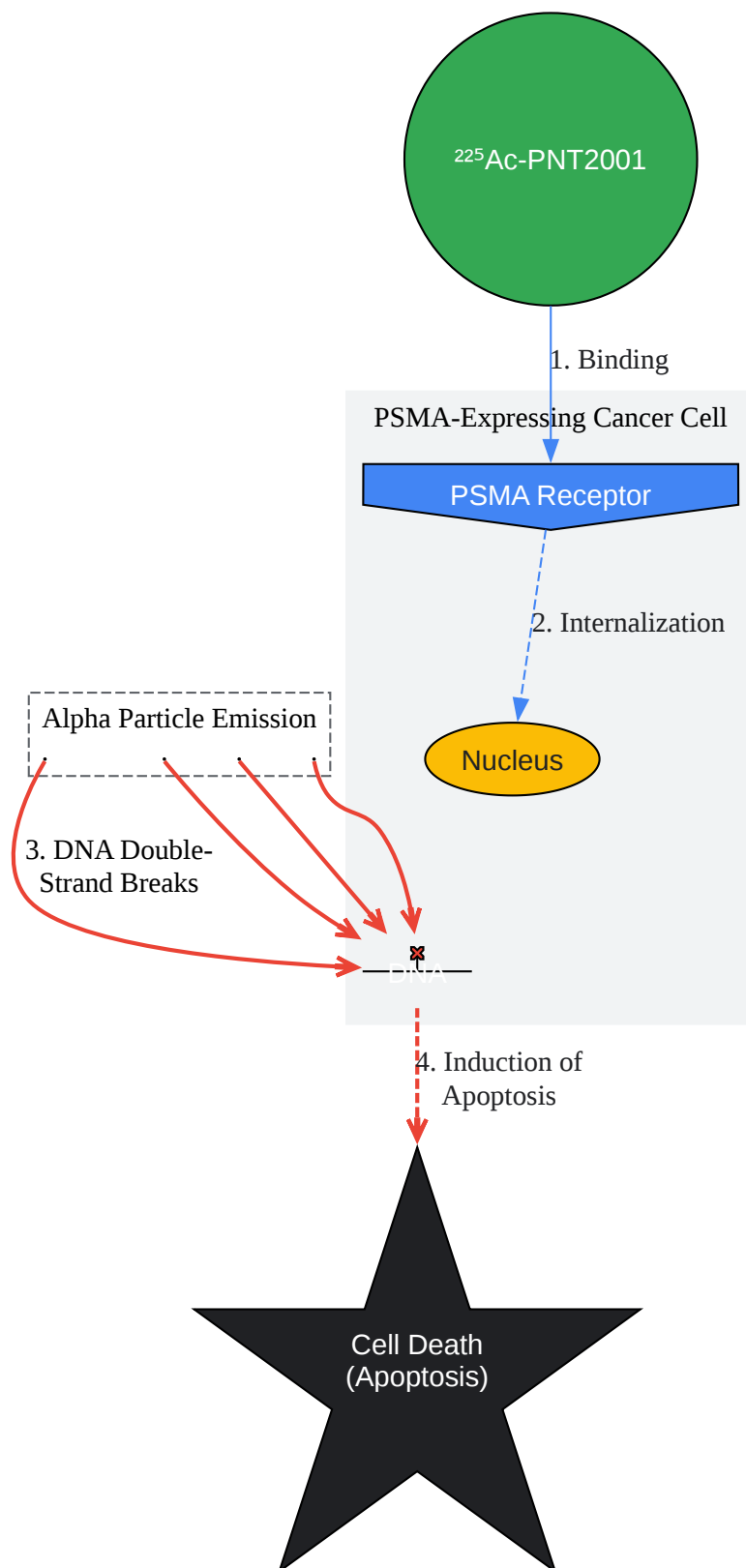
Radiolabeling Workflow



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Caption: Workflow for the radiolabeling of **PNT2001** with Actinium-225.

Mechanism of Action of ^{225}Ac -PNT2001



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Caption: Targeted delivery and action of ^{225}Ac -PNT2001 on a cancer cell.

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